Midesteine (MR 889): A Technical Overview of its Mechanism of Action as a Neutrophil Elastase Inhibitor
Midesteine (MR 889): A Technical Overview of its Mechanism of Action as a Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midesteine, also known as MR 889, is a synthetic, cyclic thiolic compound investigated for its potential therapeutic role in chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2][3] It was developed as a specific inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathological breakdown of lung tissue.[4][5] Although the clinical development of Midesteine was discontinued, the study of its mechanism of action provides valuable insights into the design and function of synthetic protease inhibitors.[5] This technical guide provides an in-depth analysis of the mechanism of action of Midesteine on neutrophil elastase, compiling available quantitative data, experimental methodologies, and a visual representation of its molecular interactions.
Core Mechanism of Action
Midesteine is a reversible, slow-binding, and fully competitive inhibitor of human neutrophil elastase.[4][6] Its inhibitory action is selective for certain serine proteases. While it effectively inhibits human neutrophil elastase and porcine pancreatic elastase, it does not affect the activity of bovine pancreatic alpha-chymotrypsin, human leukocyte cathepsin G, or rabbit liver cathepsin B.[2][6]
The inhibitory mechanism of Midesteine involves a direct interaction with the active site of neutrophil elastase. At the molecular level, the proposed mechanism involves the acylation of the serine 195 (SER195) residue within the enzyme's active site by the thiophenecarbonyl moiety of the Midesteine molecule.[4] This interaction blocks the catalytic activity of the enzyme, preventing it from degrading its natural substrates, most notably elastin (B1584352) in the lung's extracellular matrix.[4]
Quantitative Data: Inhibitory Potency and Kinetics
The inhibitory activity of Midesteine against human neutrophil elastase has been characterized through kinetic studies. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Ki (Inhibition Constant) | 1.27 ± 0.15 µM | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| 1.38 µM | Human Neutrophil Elastase | - | - | [4] | |
| kon (Association Rate Constant) | 2363 ± 15 M⁻¹s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| koff (Dissociation Rate Constant) | 3.01 ± 0.34 x 10⁻³ s⁻¹ | Human Leukocyte Elastase | Tetrapeptide Substrate | 37°C, pH 7.40 | [6] |
| In Vitro Inhibition Concentration | 10⁻⁵ - 10⁻⁶ M | Human Neutrophil Elastase | - | - | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of Midesteine are available in the scientific literature. Below are summaries of key experimental methodologies.
Neutrophil Elastase Inhibition Assay (In Vitro)
This assay is designed to determine the inhibitory activity of a compound on purified human neutrophil elastase.
-
Materials:
-
Purified human neutrophil elastase
-
A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[7]
-
Midesteine (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of human neutrophil elastase is pre-incubated with varying concentrations of Midesteine in the assay buffer for a specified period to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the progress curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of Midesteine to the rate of an uninhibited control.
-
The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis of Inhibition
To determine the kinetic parameters (Ki, kon, koff), pre-steady-state and steady-state kinetic analyses are performed.
-
Pre-steady-state kinetics: This method is used to determine the association (kon) and dissociation (koff) rate constants for slow-binding inhibitors. The reaction is monitored continuously from the moment of mixing the enzyme and inhibitor.
-
Steady-state kinetics: This method is used to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). The initial reaction rates are measured at different substrate and inhibitor concentrations. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten equation).
Clinical Trial Protocol for COPD Patients
A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of Midesteine in patients with COPD.[1][4]
-
Study Population: Patients with a diagnosis of Chronic Obstructive Pulmonary Disease.
-
Treatment Regimen:
-
Efficacy Parameters:
-
Measurement of urinary desmosine (B133005) levels.[1][4]
-
Safety Parameters: Monitoring of adverse events and standard clinical safety assessments.
Visualizations
Signaling Pathway: Midesteine Inhibition of Neutrophil Elastase
References
- 1. MR889, a neutrophil elastase inhibitor, in patients with chronic obstructive pulmonary disease: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of MR 889, a new synthetic proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. Midesteine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
